Moexipril - 103775-10-6

Moexipril

Catalog Number: EVT-313727
CAS Number: 103775-10-6
Molecular Formula: C27H34N2O7
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moexipril is a peptide.
Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is used to treat high blood pressure (hypertension). It works by relaxing blood vessels, causing them to widen. Lowering high blood pressure helps prevent strokes, heart attacks and kidney problems.
Moexipril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of moexipril is as an Angiotensin-converting Enzyme Inhibitor.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Source and Classification

Moexipril is synthesized from amino acids and is part of a broader category of ACE inhibitors, which also includes drugs like ramipril and enalapril. Its chemical structure allows it to effectively inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and providing cardiovascular protection .

Synthesis Analysis

The synthesis of moexipril involves several key steps:

  1. Alkylation: The process begins with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This reaction is notable for its asymmetric induction due to the adjacent chiral center, leading to a predominant formation of the desired isomer.
  2. Cleavage: The resultant compound undergoes treatment with hydrogen chloride, which cleaves the tert-butyl group, yielding a half acid derivative.
  3. Coupling: This half acid is then coupled with a secondary amine derived from tetrahydroisoquinoline, resulting in an amine product.
  4. Final Cleavage: The tert-butyl ester in this product is cleaved again using hydrogen chloride to produce moexipril .
  • Starting materials: L-alanine derivative and ethyl 2-bromo-4-phenylbutanoate.
  • Key intermediates: Half acid derivatives and tetrahydroisoquinoline amines.
  • Final product: Moexipril.
Molecular Structure Analysis

Moexipril has a complex molecular structure characterized by its chemical formula C27H34N2O7C_{27}H_{34}N_{2}O_{7}. The molecular weight averages around 498.57 g/mol. Its structure includes:

  • A tetrahydroisoquinoline backbone.
  • A carboxylic acid functional group.
  • An ethoxycarbonyl group attached to a phenylbutanoic acid moiety.

The stereochemistry of moexipril is critical for its activity, with specific chiral centers contributing to its pharmacological properties .

Chemical Reactions Analysis

Moexipril participates in several chemical reactions primarily related to its function as an ACE inhibitor:

  1. Hydrolysis: Upon administration, moexipril undergoes hydrolysis in the liver to form moexiprilat, which is responsible for its therapeutic effects.
  2. Inhibition Mechanism: Moexiprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This reaction is crucial as angiotensin II is a potent vasoconstrictor that increases blood pressure.
  3. Bradykinin Interaction: Moexipril also affects bradykinin levels by inhibiting its degradation, leading to enhanced vasodilation through increased prostaglandin E2 and nitric oxide production .
Mechanism of Action

The primary mechanism through which moexipril exerts its antihypertensive effects involves the inhibition of ACE activity:

  • ACE Inhibition: By blocking ACE, moexipril reduces the formation of angiotensin II, leading to decreased vascular resistance and lower blood pressure.
  • Bradykinin Modulation: The inhibition of bradykinin breakdown results in vasodilation, further contributing to blood pressure reduction.
  • Cardioprotective Effects: Studies indicate that moexipril may have cardioprotective properties by mitigating myocardial remodeling and hypertrophy through its action on angiotensin II and bradykinin pathways .
Physical and Chemical Properties Analysis

Moexipril exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in distilled water at approximately 10% weight-to-volume at room temperature.
  • Bioavailability: The bioavailability of moexipril after oral administration ranges from 13% to 22%, which reflects incomplete absorption.
  • Protein Binding: Moexipril shows high protein binding (around 90%), influencing its distribution and pharmacokinetics.
  • Half-life: The elimination half-life of moexipril is about 1 hour, while that of its active metabolite moexiprilat ranges from 2 to 9 hours .
Applications

Moexipril's primary applications are in clinical settings for managing hypertension and heart failure:

  1. Hypertension Treatment: It effectively lowers both systolic and diastolic blood pressure when administered at doses ranging from 7.5 mg to 15 mg daily.
  2. Heart Failure Management: Moexipril's ability to reduce myocardial oxygen demand and improve cardiac output makes it beneficial in heart failure management.
  3. Research Applications: Beyond clinical use, moexipril serves as a valuable tool in research investigating cardiovascular physiology and pharmacology due to its well-characterized mechanism of action .
Chemical Structure and Synthesis of Moexipril

Molecular Characterization of Moexipril Hydrochloride

Moexipril hydrochloride is a prodrug angiotensin-converting enzyme (ACE) inhibitor with the chemical name 2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride. Its molecular formula is C₂₇H₃₄N₂O₇·HCl, yielding a molecular weight of 535.04 g/mol [3] [9] [10]. The compound manifests as a white crystalline solid with high lipophilicity, comparable to other ACE inhibitors like quinapril and ramipril [1] [7]. This lipophilicity facilitates efficient penetration into tissues, enabling inhibition of ACE activity in critical organs such as the heart, aorta, kidneys, and lungs [1] [2].

Table 1: Physicochemical Properties of Moexipril Hydrochloride

PropertyValue
Molecular FormulaC₂₇H₃₄N₂O₇·HCl
Molecular Weight535.04 g/mol
CAS Registry Number82586-52-5
IUPAC Name(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride
LipophilicityHigh (similar to quinapril/ramipril)
Primary TargetsTissue ACE (heart, aorta, kidney, lung)

Stereochemical Configuration and Bioactive Conformation

Moexipril possesses three chiral centers, all in the S-configuration [(3S, 2S, 1S)], which is critical for its ACE binding affinity and pharmacological activity [3] [6]. The tetrahydroisoquinoline core features a rigid bicyclic structure with methoxy substitutions at positions 6 and 7, enhancing steric interactions with the ACE active site [1] [6]. The bioactive conformation requires the free carboxylic acid group on the isoquinoline ring and the ethyl ester moiety on the alanyl side chain, the latter acting as a prodrug feature [7]. The stereochemistry dictates its binding to the zinc metallopeptidase active site of ACE, where the S-configuration at all centers aligns optimally with subsites S₁ (hydrophobic pocket) and S₂' (zinc-binding domain) [6] [10].

Synthetic Pathways for Moexipril Production

Alkylation of L-Alanine Derivatives

The synthesis commences with the alkylation of the tert-butyl ester of L-alanine (compound 2) using ethyl 2-bromo-4-phenylbutanoate (compound 1). This reaction proceeds under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution. The chiral integrity of L-alanine is preserved through asymmetric induction, yielding the alkylated intermediate with high diastereoselectivity [1] [3]. The tert-butyl ester group serves as a temporary protecting group for the carboxylic acid, which is later cleaved under acidic conditions [3] [19].

Hydrolysis and Coupling to Tetrahydroisoquinoline Core

Following alkylation, the tert-butyl ester is hydrolyzed using hydrogen chloride (HCl) in an organic solvent (e.g., dichloromethane or ethyl acetate), generating the free carboxylic acid intermediate (compound 3) [1] [3]. This intermediate undergoes peptide coupling with the tetrahydroisoquinoline core (compound 4, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final tert-butyl ester on the tetrahydroisoquinoline moiety is cleaved with HCl, yielding moexipril as the hydrochloride salt [1] [3].

Table 2: Key Synthetic Steps for Moexipril Hydrochloride

StepReactionPurpose
AlkylationL-Alanine tert-butyl ester + ethyl 2-bromo-4-phenylbutanoate → Alkylated adductConstructs dipeptide-like side chain
HydrolysisCleavage of tert-butyl ester with HCl → Half acid intermediateActivates carboxylic acid for coupling
CouplingHalf acid + tetrahydroisoquinoline core → Protected moexiprilForms peptide bond to core structure
Final DeprotectionCleavage of tert-butyl ester with HCl → Moexipril hydrochlorideYields final active pharmaceutical ingredient

Prodrug Activation Mechanisms

Moexipril functions as a prodrug with minimal intrinsic ACE inhibitory activity (IC₅₀ ≈ 2,700 nM). Its activation occurs via hepatic carboxylesterases, which hydrolyze the ethyl ester moiety to form the active metabolite moexiprilat (IC₅₀ = 2.1 nM) [1] [7]. This biotransformation involves cleavage of the ethyl ester group, resulting in a free dicarboxylic acid system that enhances zinc coordination in the ACE active site [7]. Intestinal carboxylesterases contribute minimally to activation (<20%), with the liver serving as the primary site [7]. The hydrolysis kinetics are rapid, with peak plasma concentrations of moexiprilat achieved within 1.5 hours of oral administration. Food intake reduces bioavailability by 40–70%, likely due to esterase inhibition or reduced intestinal absorption [7]. Once formed, moexiprilat binds ACE with 1,000-fold greater potency than the parent drug, primarily through interactions with the catalytic zinc ion and substrate pockets of ACE [1] [10].

Table 3: Pharmacokinetic Parameters of Prodrug Activation

ParameterMoexiprilMoexiprilat (Active Metabolite)
ACE Inhibition (IC₅₀)~2,700 nM2.1 nM
Bioavailability13–22% (fasted)N/A
Time to Peak (Tₘₐₓ)1.5 hours1.5 hours (post-hydrolysis)
Primary Activation SiteLiver (carboxylesterases)
Effect of FoodReduces Cₘₐₓ by 70–80%

Properties

CAS Number

103775-10-6

Product Name

Moexipril

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C27H34N2O7

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1

InChI Key

UWWDHYUMIORJTA-HSQYWUDLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC

Solubility

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt.
5.85e-03 g/L

Synonyms

2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Fempress
Moex
moexipril
moexipril hydrochloride
Perdix
RS 10085
RS-10085
Univasc

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.